4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine involves several steps. One common synthetic route includes the reaction of 4,6-dimethoxypyrimidine with piperidine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine derivatives, while reduction can lead to the formation of reduced piperidine derivatives .
Scientific Research Applications
4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine can be compared with other similar compounds, such as:
4,6-Dimethoxy-2-pyrimidinylamine: Similar in structure but with an amine group instead of a piperidine ring.
4,6-Dimethoxy-2-pyrimidinylmethanol: Contains a methanol group instead of a piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4,6-dimethoxy-2-piperidin-4-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-15-9-7-10(16-2)14-11(13-9)8-3-5-12-6-4-8/h7-8,12H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBDSBXBSWXRQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2CCNCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375577 |
Source
|
Record name | 4,6-Dimethoxy-2-piperidin-4-ylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-99-8 |
Source
|
Record name | 4,6-Dimethoxy-2-piperidin-4-ylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dimethoxy-2-piperidin-4-ylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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